molecular formula C15H11Cl2F3N4O2S B12207582 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide

4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide

Cat. No.: B12207582
M. Wt: 439.2 g/mol
InChI Key: GETOIEGCVAAADL-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a triazolopyridine moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring. This is followed by the introduction of the chloro and trifluoromethyl groups through electrophilic substitution reactions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring or triazolopyridine core.

Scientific Research Applications

4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its biological activity makes it a valuable tool in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The triazolopyridine core is particularly important for its binding affinity and specificity, while the chloro and trifluoromethyl groups enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H11Cl2F3N4O2S

Molecular Weight

439.2 g/mol

IUPAC Name

4-chloro-N-[2-[6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C15H11Cl2F3N4O2S/c16-9-1-3-11(4-2-9)27(25,26)21-6-5-13-22-23-14-12(15(18,19)20)7-10(17)8-24(13)14/h1-4,7-8,21H,5-6H2

InChI Key

GETOIEGCVAAADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C3N2C=C(C=C3C(F)(F)F)Cl)Cl

Origin of Product

United States

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